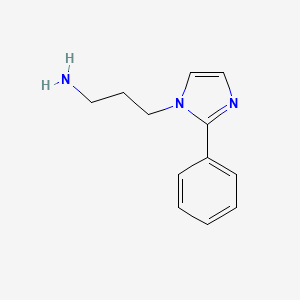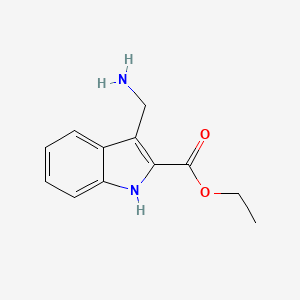![molecular formula C26H34N4O5 B2715034 5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 866345-99-5](/img/structure/B2715034.png)
5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C26H34N4O5 and its molecular weight is 482.581. The purity is usually 95%.
BenchChem offers high-quality 5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Quinazoline derivatives are synthesized through various methodologies, contributing to the field of organic synthesis. For instance, Xu et al. (2011) described a convenient synthesis of 2-oxazolines and 2-benoxazoles using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as the dehydrating and activating reagent, under neutral conditions, highlighting a methodology that could potentially be applied to the synthesis of complex quinazoline derivatives (Xu, Li, & Chen, 2011).
Biological Activity
Quinazoline derivatives are known for their diverse biological activities. Research by Vlainić et al. (2018) on primaquine ureidoamides, a class of compounds related to quinazolines, showed significant antimicrobial, biofilm eradication, and antioxidative activities, suggesting potential applications in combating microbial infections and oxidative stress (Vlainić, Kosalec, Pavić, Hadjipavlou-Litina, Pontiki, & Zorc, 2018).
Material Science Applications
In material science, poly(2-oxazoline)s, related to the oxazoline group present in the compound of interest, are explored for their promising functional properties in biomedical applications. Kroneková et al. (2016) studied the cytotoxicity and immunomodulative properties of poly(2-isopropenyl-2-oxazoline), suggesting its suitability for biomedical applications due to its biocompatibility and potential immunomodulative properties (Kroneková et al., 2016).
Anticancer and Antimicrobial Applications
Anticancer and antimicrobial activities are significant areas of application for quinazoline derivatives. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of quinazoline derivatives in anticancer research (Fang et al., 2016).
Eigenschaften
IUPAC Name |
5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-3-14-28(15-4-2)24(32)19-30-22-12-6-5-11-21(22)25(33)29(26(30)34)16-8-7-13-23(31)27-18-20-10-9-17-35-20/h5-6,9-12,17H,3-4,7-8,13-16,18-19H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDABERBNMOZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)
![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2714957.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)

![2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714969.png)
![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)
![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)